molecular formula C9H17NO2 B14661302 6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 41415-77-4

6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B14661302
CAS No.: 41415-77-4
M. Wt: 171.24 g/mol
InChI Key: MVWKZHMGZHJWNK-UHFFFAOYSA-N
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Description

6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction where two rings are connected through a single atom. The compound’s molecular formula is C9H17NO2, and it has a molecular weight of 171.24 g/mol. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds.

Scientific Research Applications

6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but without the dimethyl substitution.

    7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with additional methyl groups.

Uniqueness

6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 9 can affect the compound’s steric and electronic properties, making it distinct from other spirocyclic compounds.

Properties

CAS No.

41415-77-4

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO2/c1-7-6-10-8(2)5-9(7)11-3-4-12-9/h7-8,10H,3-6H2,1-2H3

InChI Key

MVWKZHMGZHJWNK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(CN1)C)OCCO2

Origin of Product

United States

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